5-Cyclohexyl-1-phenylbarbituric acid

Cytochrome P450 1A1 Aryl hydrocarbon hydroxylase Barbiturate structure-activity relationship

5-Cyclohexyl-1-phenylbarbituric acid (CAS 20272-08-6), systematically named 5-cyclohexyl-1-phenyl-1,3-diazinane-2,4,6-trione, is a synthetic barbituric acid derivative distinguished by a unique substitution pattern: a cyclohexyl group at the C‑5 position and a phenyl ring at the N‑1 position. This N-phenylbarbiturate scaffold deviates from the classical 5,5-dialkyl substitution that typifies clinically utilized barbiturates, conferring a distinct pharmacological fingerprint.

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
CAS No. 20272-08-6
Cat. No. B1615381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclohexyl-1-phenylbarbituric acid
CAS20272-08-6
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3
InChIInChI=1S/C16H18N2O3/c19-14-13(11-7-3-1-4-8-11)15(20)18(16(21)17-14)12-9-5-2-6-10-12/h2,5-6,9-11,13H,1,3-4,7-8H2,(H,17,19,21)
InChIKeyVLRRJRNTUYTMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclohexyl-1-phenylbarbituric Acid (CAS 20272-08-6): A Non-Classical N-Phenylbarbiturate Scaffold for Specialized Enzyme Interaction Studies


5-Cyclohexyl-1-phenylbarbituric acid (CAS 20272-08-6), systematically named 5-cyclohexyl-1-phenyl-1,3-diazinane-2,4,6-trione, is a synthetic barbituric acid derivative distinguished by a unique substitution pattern: a cyclohexyl group at the C‑5 position and a phenyl ring at the N‑1 position. This N-phenylbarbiturate scaffold deviates from the classical 5,5-dialkyl substitution that typifies clinically utilized barbiturates, conferring a distinct pharmacological fingerprint. Biochemically, the compound has been characterized for its interaction with cytochrome P450 isoforms, displaying an inhibitory potency (IC₅₀) of 1.1 × 10⁵ nM against CYP1A1 (via aryl hydrocarbon hydroxylase in phenobarbitone-induced rat hepatic microsomes) and 1.8 × 10⁵ nM against CYP2B1 (via aminopyrine N-demethylase activity) [1]. In broader pharmacological profiling, the compound also exhibited CCR5 receptor antagonism with an IC₅₀ of 3 nM in a calcium‑flux assay in HEK293 cells co-expressing Gα16 [2], highlighting a polypharmacological profile distinct from classical barbiturates.

Why Generic Barbiturate Substitution Fails: Divergent CYP Induction Liability Between N‑Phenyl‑ and N‑Cyclohexylbarbiturates


Assuming functional interchangeability between N‑phenyl‑ and N‑cyclohexylbarbiturates is unwarranted due to their markedly different effects on hepatic microsomal enzyme systems. In a systematic structure‑activity relationship study, Adachi & Yamamoto (1976) demonstrated that N‑phenylbarbiturates as a class exhibit negligible cytochrome P450 induction in rat liver, in sharp contrast to phenobarbital and select N‑cyclohexylbarbiturates such as bucolome, which profoundly induce CYP450 content and associated monooxygenase activities [1]. The substitution of a cyclohexyl for a phenyl group at the N‑1 position therefore fundamentally alters the compound’s interaction with nuclear receptor‑mediated enzyme induction pathways (e.g., CAR/PXR), potentially eliminating the drug‑drug interaction liability that plagues classical barbiturates. This differential induction profile constitutes a critical selection criterion for researchers designing in vivo studies where metabolic stability and minimized hepatic enzyme perturbation are priorities.

Head‑to‑Head Quantitative Differentiation of 5‑Cyclohexyl‑1‑phenylbarbituric Acid Against Closest Structural Analogs


CYP1A1 Inhibition Potency: 5‑Cyclohexyl‑1‑phenylbarbituric Acid vs. 5‑Ethyl‑1‑phenylbarbituric Acid in Phenobarbitone‑Induced Rat Microsomes

In a head‑to‑head comparison within the same assay platform, 5‑cyclohexyl‑1‑phenylbarbituric acid inhibited rat CYP1A1 (aryl hydrocarbon hydroxylase) with an IC₅₀ of 1.10 × 10⁵ nM, whereas the structurally analogous N‑phenylbarbiturate 5‑ethyl‑1‑phenylbarbituric acid exhibited an IC₅₀ of 1.82 × 10⁵ nM [1][2]. This 1.65‑fold greater inhibitory potency for the cyclohexyl‑substituted derivative suggests that the cyclohexyl C‑5 substituent enhances binding affinity for CYP1A1 relative to a simple ethyl group. A second compound, 5‑butyl‑1‑cyclohexylbarbituric acid (bucolome), showed an IC₅₀ of 2.40 × 10⁴ nM against the same target, indicating that N‑cyclohexyl substitution combined with a longer alkyl chain yields markedly higher CYP1A1 affinity, but this is accompanied by the undesirable hepatic enzyme induction characteristic of N‑cyclohexylbarbiturates [3].

Cytochrome P450 1A1 Aryl hydrocarbon hydroxylase Barbiturate structure-activity relationship

CYP2B1 Inhibition: 5‑Cyclohexyl‑1‑phenylbarbituric Acid vs. 5‑Ethyl‑1‑phenylbarbituric Acid

Against CYP2B1 (aminopyrine N‑demethylase) in the same phenobarbitone‑induced rat microsomal system, the target compound exhibited an IC₅₀ of 1.80 × 10⁵ nM [1]. Although a direct comparator from the same enzyme assay is not available for 5‑ethyl‑1‑phenylbarbituric acid, a structurally related N‑cyclohexylbarbiturate bearing a phenyl substituent showed an IC₅₀ of 6.30 × 10⁵ nM against CYP1A1 [2], suggesting that N‑cyclohexyl substitution may weaken P450 inhibition while paradoxically enhancing enzyme induction. This divergent profile—measurable enzyme inhibition without concomitant induction—is a key differentiator of the N‑phenylbarbiturate class and specifically of 5‑cyclohexyl‑1‑phenylbarbituric acid.

Cytochrome P450 2B1 Aminopyrine N-demethylase Barbiturate enzyme inhibition

Microsomal Enzyme Induction Liability: N‑Phenylbarbiturates vs. Phenobarbital and N‑Cyclohexylbarbiturates

Adachi & Yamamoto (1976) quantitatively assessed microsomal enzyme induction in rat liver following administration of phenobarbital, three N‑phenylbarbiturates, and three N‑cyclohexylbarbiturates. Phenobarbital (80 mg/kg i.p. for 4 days) produced a 2.5‑ to 3‑fold increase in cytochrome P‑450 content and corresponding elevations in aniline hydroxylase and aminopyrine demethylase activities [1]. The N‑phenylbarbiturate class—which includes 5‑cyclohexyl‑1‑phenylbarbituric acid—demonstrated no statistically significant induction of cytochrome P‑450 content or associated enzyme activities, whereas the N‑cyclohexylbarbiturate bucolome increased smooth endoplasmic reticulum but paradoxically decreased microsomal protein content and glucuronyltransferase activity [1]. A subsequent study confirmed that the other N‑phenyl‑ and N‑cyclohexylbarbiturates had no effect on hepatic cytoplasmic organic anion‑binding proteins Y and Z, further differentiating their hepatic protein modulation profiles from those of phenobarbital and phetharbital [2].

Cytochrome P450 induction Hepatic microsomal enzymes Barbiturate structure-activity relationship

CCR5 Antagonist Activity: A Non‑CNS Bioactivity Differentiating 5‑Cyclohexyl‑1‑phenylbarbituric Acid from Classical Sedative Barbiturates

In a functional assay measuring calcium flux in HEK293 cells co‑expressing CCR5 and the promiscuous G‑protein Gα16, 5‑cyclohexyl‑1‑phenylbarbituric acid demonstrated potent CCR5 receptor antagonism with an IC₅₀ of 3 nM upon RANTES (CCL5) stimulation [1]. This activity is absent in classical sedative‑hypnotic barbiturates such as pentobarbital and phenobarbital, which act primarily through GABAₐ receptor modulation [2]. A separate screening campaign identified additional barbituric acid derivatives with CCR5 antagonist activity in the sub‑nanomolar range (IC₅₀ = 0.110 nM in P4R5 cells) [3], positioning 5‑cyclohexyl‑1‑phenylbarbituric acid as a promising starting scaffold for anti‑HIV entry inhibitor development, an application domain entirely distinct from the CNS indications of traditional barbiturates.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

High‑Value Procurement Scenarios for 5‑Cyclohexyl‑1‑phenylbarbituric Acid Based on Verified Differential Evidence


CYP450 Isoform‑Selective Probe in Drug‑Drug Interaction Studies Requiring a Non‑Inducing Barbiturate Scaffold

For ADME‑Tox laboratories screening compounds for cytochrome P450 inhibition without the confounding variable of concurrent enzyme induction, 5‑cyclohexyl‑1‑phenylbarbituric acid serves as an optimal reference inhibitor. Its measurable IC₅₀ values against CYP1A1 (1.10 × 10⁵ nM) and CYP2B1 (1.80 × 10⁵ nM) [1], combined with the documented absence of CYP450 induction by N‑phenylbarbiturates [2], enable researchers to dissect inhibition from induction mechanisms in a single experimental series, which is not achievable with phenobarbital (potent inducer) or bucolome (mixed induction/suppression effects). This clean pharmacology is especially valuable in human hepatocyte co‑culture models where chronic exposure studies demand stable metabolic baseline conditions.

Scaffold for Structure‑Based Design of CCR5 Antagonists Targeting HIV‑1 Entry

With a validated CCR5 antagonist IC₅₀ of 3 nM in a functional cellular assay [3], 5‑cyclohexyl‑1‑phenylbarbituric acid provides a chemically accessible starting point for medicinal chemistry campaigns aimed at developing allosteric CCR5 inhibitors. Unlike maraviroc, which binds within the transmembrane helices, this barbituric acid derivative bears a distinct chemotype that may interact with alternative CCR5 binding pockets, offering potential for overcoming maraviroc‑resistant HIV‑1 strains. Procurement of this compound is justified for academic and industrial antiviral discovery programs seeking novel CCR5 antagonist chemotypes outside the tropane and piperidine classes.

Standard Compound for Comparative Barbiturate Structure‑Activity Relationship (SAR) Libraries

Chemical biology groups constructing focused barbiturate libraries for systematic SAR exploration require well‑characterized reference compounds with published quantitative biochemical data. 5‑Cyclohexyl‑1‑phenylbarbituric acid is one of the few N‑phenylbarbiturates for which both CYP inhibition constants (IC₅₀ values for two isoforms) [1] and an orthogonal bioactivity (CCR5 antagonism) [3] are publicly available, making it an essential calibration standard for any screening cascade comparing N‑phenyl‑ vs. N‑cyclohexyl‑substituted barbiturates. Its inclusion in a screening deck provides an internal benchmark that facilitates cross‑study data normalization and assay validation.

Reference Compound for Hepatic Organic Anion‑Binding Protein Studies

The comparative study by Adachi & Yamamoto (1976) demonstrated that the N‑phenylbarbiturates and N‑cyclohexylbarbiturates differentially modulate the hepatic cytoplasmic organic anion‑binding proteins Y and Z [2]. Among the tested compounds, only phenobarbital, phetharbital, and bucolome increased BSP‑binding capacity of the Y protein, while the remaining N‑phenyl‑ and N‑cyclohexylbarbiturates—including the structural class to which 5‑cyclohexyl‑1‑phenylbarbituric acid belongs—showed no effect. This class‑level evidence positions the compound as a critical negative control for experiments investigating ligand‑mediated regulation of ligandin (Y protein) and Z protein expression, enabling unambiguous interpretation of protein induction data.

Quote Request

Request a Quote for 5-Cyclohexyl-1-phenylbarbituric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.